molecular formula C10H18N2O4 B1348098 (S)-4-N-Boc-piperazine-2-carboxylic acid CAS No. 848482-93-9

(S)-4-N-Boc-piperazine-2-carboxylic acid

Cat. No. B1348098
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-ZETCQYMHSA-N
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Description

Carboxylic acids are a group of organic compounds which have a “-COOH” group. They are characterized by their sour taste and ability to react with bases and certain metals to form salts .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction to primary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives are pivotal in drug development, with applications spanning across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The flexibility of the piperazine nucleus allows for the creation of molecules with diverse medicinal potentials. Modifications to the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamics properties of the resultant compounds, making them suitable for a broad spectrum of therapeutic applications (Rathi et al., 2016).

Antimycobacterial Properties

Piperazine and its analogues have shown promising antimycobacterial activities, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the growing challenge of tuberculosis and the need for new, effective anti-TB molecules (Girase et al., 2020).

Synthesis and Pharmaceutical Applications

The broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives has led to the development of new synthetic methods for their derivatives. These compounds exhibit potent pharmacophoric activities, underlining the importance of piperazine as a key substructure in the development of various therapeutic agents (Mohammed et al., 2015).

Role in Antidepressants

The presence of a piperazine substructure is a common feature among many marketed antidepressants. Piperazine not only contributes to the favorable CNS pharmacokinetic profile of these drugs but also plays a crucial role in their binding conformations, influencing the design and development of novel antidepressants. This underscores the significance of piperazine in the therapeutic landscape of depression (Kumar et al., 2021).

Exploration of Biological Potentials

Piperazines exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and antimalarial effects. This diversity underlines the potential of piperazine derivatives as sources of new therapeutic agents, justifying their extensive use in medicinal chemistry (Verma & Kumar, 2017).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling .

Future Directions

The future directions of research on a compound can be influenced by various factors, including its potential applications, environmental impact, and economic viability .

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363538
Record name (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-N-Boc-piperazine-2-carboxylic acid

CAS RN

848482-93-9
Record name (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-N-Boc-piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
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10 g
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320 mL
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15.59 g
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80 mL
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Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
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500 mL
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tert-butyl dicarbonate
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114.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
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1 g
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0.134 g
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